Cas no 5962-18-5 (1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate)

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate structure
5962-18-5 structure
Product Name:1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
Numero CAS:5962-18-5
MF:C12H16NO9P
MW:349.230504989624
CID:950418
PubChem ID:446894
Update Time:2025-04-19

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
    • 2-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]amino]benzoic acid
    • C01302
    • 1-(2-carboxyphenylamino)-1-deoxy-D-erythro-pent-2-ulose 5-(dihydrogen phosphate)
    • D-Erythro-2-pentulose, 1-((2-carboxyphenyl)amino)-1-deoxy-, 5-(dihydrogen phosphate)
    • 1-[(2-Carboxyphenyl)amino]-1-deoxy-D-erythro-2-pentulose 5-(dihydrogen phosphate)
    • Q27104067
    • SCHEMBL848980
    • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate
    • DTXSID70975019
    • D-erythro-2-Pentulose, 1-((2-carboxyphenyl)amino)-1-doexy-, 5-(dihydrogen phosphate)
    • 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
    • 2-(((3R,4R)-3,4-Dihydroxy-2-oxo-5-(phosphonooxy)pentyl)amino)benzoic acid
    • CHEBI:29112
    • 5962-18-5
    • 1-[(2-carboxyphenyl)amino]-1-deoxy-5-O-phosphono-D-ribulose
    • 1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate
    • 1-(2-Carboxyphenylamino)-1'-deoxy-D-ribulose 5'-phosphate
    • erythro-Pentulose
    • 1-[(2-carboxylatophenyl)amino]-1-deoxy-5-O-phosphonato-D-ribulose
    • DB-225528
    • Inchi: 1S/C12H16NO9P/c14-9(11(16)10(15)6-22-23(19,20)21)5-13-8-4-2-1-3-7(8)12(17)18/h1-4,10-11,13,15-16H,5-6H2,(H,17,18)(H2,19,20,21)/t10-,11+/m1/s1
    • Chiave InChI: QKMBYNRMPRKVTO-MNOVXSKESA-N
    • Sorrisi: P(=O)(O)(O)OC[C@H]([C@H](C(CNC1C=CC=CC=1C(=O)O)=O)O)O

Proprietà calcolate

  • Massa esatta: 349.05628
  • Massa monoisotopica: 349.05626809g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 9
  • Complessità: 465
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 107
  • XLogP3: -1.3
  • Superficie polare topologica: 174Ų

Proprietà sperimentali

  • PSA: 173.62
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso